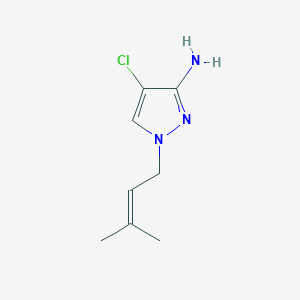
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position and a 3-methylbut-2-en-1-yl group at the 1-position of the pyrazole ring The amine group is located at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrazole with 3-methylbut-2-en-1-amine under suitable conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures, usually between 80-120°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used. These reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides. These reactions are usually conducted in polar solvents like water or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various substituted pyrazoles.
Aplicaciones Científicas De Investigación
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: It could be investigated for its therapeutic potential in treating various diseases, such as cancer, inflammation, or infections.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of specific enzymes involved in disease progression or bind to receptors to modulate cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazole: Lacks the amine group at the 3-position.
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-5-amine: The amine group is located at the 5-position instead of the 3-position.
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-ol: Contains a hydroxyl group at the 3-position instead of an amine group.
Uniqueness
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine is unique due to the specific arrangement of functional groups on the pyrazole ring. The presence of both the chloro and amine groups at specific positions imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H12ClN3 |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
4-chloro-1-(3-methylbut-2-enyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)3-4-12-5-7(9)8(10)11-12/h3,5H,4H2,1-2H3,(H2,10,11) |
Clave InChI |
IKLFWZWNKHDWOI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCN1C=C(C(=N1)N)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



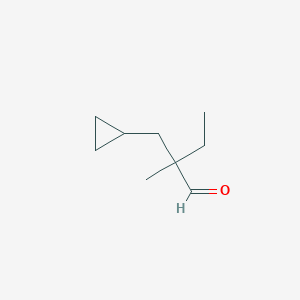
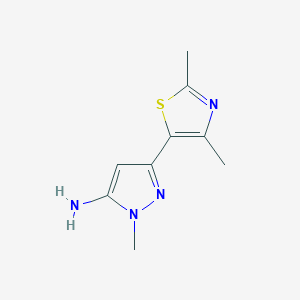
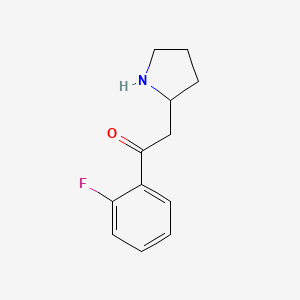
![3-[(Azetidin-1-yl)methyl]benzonitrile](/img/structure/B13321483.png)

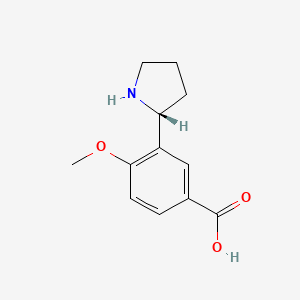
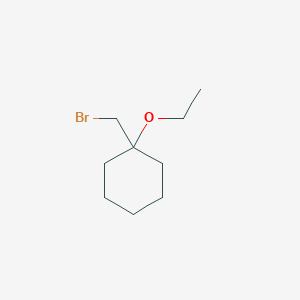
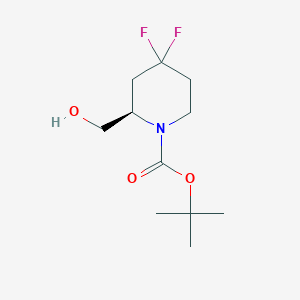
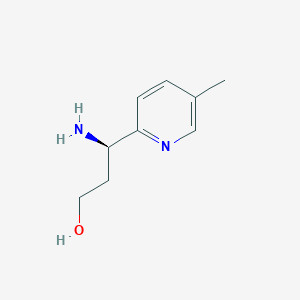
![(3R,7AR)-6-(4-chlorobenzyl)-1,7a-dihydro-5H-spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H)-trione](/img/structure/B13321515.png)
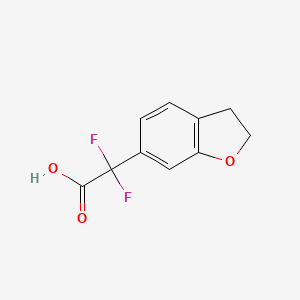
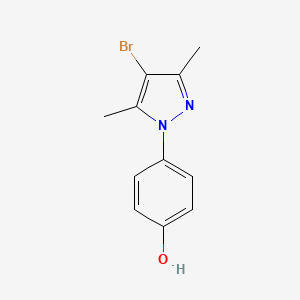
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13321529.png)
